Murabutide, chemically known as N-acetyl-muramyl-L-alanyld-glutamine n-butyl ester, is a synthetic immunomodulator derived from muramyl dipeptide, the smallest bioactive unit of bacterial peptidoglycan. This compound has garnered attention for its ability to enhance nonspecific resistance against various infections and its potential therapeutic applications in immunology and oncology. Murabutide acts primarily through the stimulation of immune responses, making it a subject of interest in both basic and applied biomedical research .
Murabutide is synthesized from muramyl dipeptide, which is typically obtained from bacterial cell walls. The compound can be classified as an immunomodulator due to its ability to activate immune cells and enhance their responses against pathogens. It has been shown to exhibit properties similar to those of other immunostimulatory compounds, making it a valuable candidate for various therapeutic applications .
The synthesis of Murabutide involves several key steps:
Murabutide's molecular structure can be represented as follows:
The structure features a muramyl core with an acetyl group and a butyl ester moiety, which contributes to its solubility and bioactivity. The presence of specific amino acid residues (L-alanine and D-glutamine) is crucial for its immunomodulatory effects .
Murabutide participates in various chemical reactions that contribute to its biological activity:
Additional analyses have indicated that Murabutide maintains its structural integrity under various pH conditions, which is beneficial for its functionality in biological systems .
Murabutide has several notable applications in scientific research:
Murabutide (N-acetylmuramyl-L-alanyl-D-glutamine n-butyl ester) is a synthetic derivative of the minimal immunologically active peptidoglycan subunit found in bacterial cell walls, muramyl dipeptide (MDP; N-acetylmuramyl-L-alanyl-D-isoglutamine). Structurally, MDP consists of three key components: (1) N-acetylmuramic acid (MurNAc), a sugar derivative of N-acetylglucosamine; (2) L-alanine; and (3) D-isoglutamine (D-isoGln) linked via peptide bonds [2] [9]. Murabutide retains this core MurNAc-L-Ala-D-Gln backbone but introduces a critical modification: the terminal carboxyl group of D-isoglutamine is esterified with an n-butyl alcohol moiety instead of remaining a free acid [2] [9]. This modification preserves the essential immunostimulatory pharmacophore recognized by the intracellular receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2) while altering physicochemical properties [1] [6].
The preservation of the MurNAc sugar with its lactyl ether bridge and the stereochemistry of the amino acids (L-Ala and D-Gln) is essential for maintaining NOD2 binding affinity. NOD2 activation requires ligands with an intact MurNAc moiety linked to dipeptides or tripeptides [2] [10]. Murabutide meets this requirement, allowing it to trigger NOD2-dependent signaling pathways that lead to NF-κB activation and cytokine production, similar to MDP [1] [4].
Table 1: Structural Comparison of MDP and Murabutide
Structural Feature | MDP | Murabutide |
---|---|---|
N-acetylmuramic acid (MurNAc) | Present | Present |
L-Alanine | Present | Present |
D-Glutamine isomer | D-isoglutamine | D-glutamine |
Terminal carboxyl group | Free acid | n-Butyl ester |
Molecular formula | C₁₉H₃₂N₄O₁₁ | C₂₃H₄₀N₄O₁₁ |
Key receptor target | NOD2 | NOD2 |
The primary synthetic alteration in Murabutide—esterification of D-isoGln’s γ-carboxyl group with n-butanol—was strategically designed to eliminate the pyrogenicity and inflammatory side effects associated with native MDP. Native MDP induces fever, uveitis, and adjuvant arthritis in animal models due to uncontrolled pro-inflammatory cytokine release (e.g., IL-1β, TNF-α) [2] [6]. The n-butyl ester group reduces the molecule's polarity and charge, which:
Furthermore, Murabutide retains the D-glutamine configuration’s amide bond (not converted to a peptide bond), preventing degradation by aminopeptidases and preserving its stability in physiological conditions [9]. These modifications collectively render Murabutide suitable for human clinical applications where MDP is prohibitive due to toxicity.
Murabutide belongs to a broader class of MDP analogs engineered for improved therapeutic indices. Key derivatives include Muramyl Tripeptide Phosphatidyl Ethanolamine (MTP-PE) and Romurtide (MDP-Lys-L18), each with distinct structural changes and functional outcomes.
Table 2: Comparative Properties of Clinically Significant MDP Derivatives
Property | Murabutide | MTP-PE | Romurtide (MDP-Lys-L18) |
---|---|---|---|
Core Structure | MurNAc-L-Ala-D-Gln-OBu | MurNAc-L-Ala-D-isoGln-L-Ala-Phosphatidylethanolamine | MurNAc-L-Ala-D-isoGln-L-Lys(L18) |
Key Modification | n-Butyl ester | Phospholipid conjugate | Stearoyl lysine addition |
Lipophilicity | Moderate | High (liposome-encapsulated) | High |
Solubility | Aqueous | Lipid-dependent | Aqueous |
Pyrogenicity | Non-pyrogenic | Pyrogenic | Pyrogenic (reduced vs. MDP) |
Primary Application | Antiviral immunotherapy, vaccine adjuvant | Osteosarcoma therapy (approved in EU) | Myelostimulation in chemotherapy |
Mechanistic Outcome | Controlled cytokine induction; chemokine upregulation | Enhanced macrophage tumoricidal activity | Granulocyte colony stimulation |
MTP-PE (Mifamurtide): This derivative conjugates MDP to phosphatidylethanolamine and is encapsulated in liposomes. The phospholipid tail dramatically increases lipophilicity, promoting fusion with monocyte/macrophage membranes and enhancing intracellular delivery [8] [10]. While effective in activating tumoricidal macrophages in osteosarcoma, it retains pyrogenicity requiring premedication for fever management [10]. Its mechanism relies on prolonged macrophage activation and TNF-α secretion, contrasting with Murabutide’s emphasis on β-chemokine release (e.g., RANTES, MIP-1α) without TNF-α overproduction [4] [8].
Romurtide: Features a stearic acid-modified lysine residue appended to MDP (MDP-Lys-L18). This amplifies myelostimulatory effects by inducing granulocyte colony-stimulating factor (G-CSF), making it useful for counteracting chemotherapy-induced neutropenia [6] [9]. However, it exhibits residual pyrogenicity and inflammatory potential. Murabutide lacks significant hematopoietic activity but excels in antiviral and adjuvant applications due to its refined cytokine induction profile (e.g., IL-12, IFN-γ) [6] [9].
Functionally, Murabutide uniquely balances potent NOD2 agonism with a clinically favorable safety profile. It synergizes with vaccine platforms (e.g., Advax™ adjuvant) to enhance humoral and cellular immunity against viral antigens while suppressing immunopathology [1]. In HIV studies, it downregulates CCR5/CD4 receptors and inhibits viral mRNA transcription in dendritic cells—effects not reported for MTP-PE or Romurtide [4] [7]. These attributes underscore its niche as an apyrogenic immunomodulator for chronic infections and combinatorial immunotherapy.
Table 3: Functional Comparison of MDP Derivatives in Clinical/Experimental Settings
Functional Attribute | Murabutide | MTP-PE | Romurtide |
---|---|---|---|
NOD2 Activation | Strong (dose-dependent NF-κB induction) | Strong | Strong |
Cytokine Induction | ↑ IL-12, IFN-γ, β-chemokines; → TNF-α, IL-1β | ↑ TNF-α, IL-1β, IL-6 | ↑ G-CSF, IL-6 |
Antiviral Activity | Suppresses HIV replication in APCs | Not reported | Not reported |
Antitumor Activity | Moderate (monocyte-mediated tumor resistance) | High (macrophage-mediated tumor killing) | Low |
Vaccine Adjuvant Activity | Synergistic with protein/peptide antigens | Limited by toxicity | Limited by toxicity |
Clinical Approval Status | Experimental (Phase II for HIV/adjuvant use) | Approved in EU for osteosarcoma | Approved (Japan) for myelorestoration |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: